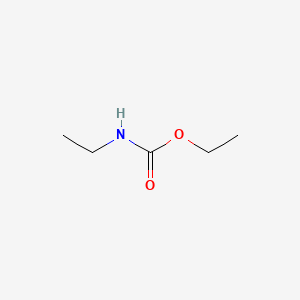

Ethyl ethylcarbamate

Overview

Description

Ethyl carbamate, also known as urethane, is an organic compound with the formula CH3CH2OC(O)NH2 . It is an ester of carbamic acid and appears as a white solid . Despite its name, it is not a component of polyurethanes . It is a carcinogen and naturally forms in low quantities in many types of fermented foods and drinks .

Synthesis Analysis

Ethyl carbamate is produced industrially by heating urea and ethyl alcohol . It can also arise from the action of ammonia on ethyl chloroformate . In the molecular imprinting technique, Ethyl carbamate was used as the template molecule and β-cyclodextrin derivatives were employed as functional monomers .Molecular Structure Analysis

The chemical formula for ethyl carbamate is C3H7NO2, and its molecular weight is 89.09 g/mol . It occurs as colorless crystals or white granular powder .Chemical Reactions Analysis

Ethyl carbamate is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .Physical And Chemical Properties Analysis

Ethyl carbamate is very soluble in water . It is almost odorless; the odor threshold has not been established .Scientific Research Applications

Degradation in Fermented Foods

Ethyl carbamate (EC), classified as a Group 2A carcinogen, is most abundant in fermented foods . The effective approaches for preventing EC accumulation in fermented foods are classified into three types: physical, chemical, and biological . However, the physical treatments induce the loss of flavor substances, while the chemical treatments contribute to environmental pollution and food safety problems .

Genetic Engineering Production

A novel ethyl carbamate hydrolase (ECH) with high specificity to EC was isolated from Acinetobacter calcoaceticus, and its enzymatic properties and EC degradability were investigated . ECH was immobilized to resist extreme environmental conditions, and the flavor substance changes were explored by gas chromatography-mass spectrometry (GC/MS) .

Application in Chinese Liquor

The treatment of immobilized ECH for 12 hours decreased the EC concentration in liquor by 71.6 μg/L . Furthermore, the immobilized ECH exerted less effect on its activity and on the flavor substances, which could be easily filtrated during industrial production .

Screening and Isolation of Ethyl-Carbamate-Degrading Strains

Two Candida ethanolica strains (J1 and J116), isolated from fermented grains, can reduce EC concentrations directly . These two yeasts were grown using EC as the sole carbon source, and they grew well on different carbon sources .

Immobilization with Chitosan

After immobilization with chitosan, the two strains degraded EC in Chinese Baijiu by 42.27% and 27.91% in 24 hours . This was better than the performance of the non-immobilized strains .

Application in the Treatment and Commercialization of Chinese Baijiu

The yeasts J1 and J116 may be potentially used for the treatment and commercialization of Chinese Baijiu . The volatile organic compound content, investigated using gas chromatography-mass spectrometry, did not affect the main flavor substances in Chinese Baijiu .

Mechanism of Action

Target of Action

Ethyl N-ethylcarbamate, also known as Ethyl ethylcarbamate, is an organic compound that belongs to the class of carbamate esters It has been suggested that it may interact with the shiga-like toxin 1 subunit b in bacteriophage h30 .

Mode of Action

It is known to be an ester of carbamic acid

Biochemical Pathways

It is known that carbamate esters, the class of compounds to which ethyl n-ethylcarbamate belongs, can be involved in various biochemical processes .

Pharmacokinetics

It is known that the compound is an ester of carbamic acid , which suggests that it may be metabolized in the body through ester hydrolysis.

Result of Action

It is known that ethyl n-ethylcarbamate is a probable human carcinogen , indicating that it may have genotoxic effects at the molecular level.

Action Environment

The action, efficacy, and stability of Ethyl N-ethylcarbamate can be influenced by various environmental factors. For instance, it has been found in many types of fermented foods and beverages , suggesting that its formation may be influenced by the fermentation process. Additionally, it is known that Ethyl N-ethylcarbamate can be produced by heating urea and ethyl alcohol , indicating that temperature can influence its formation.

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-6-5(7)8-4-2/h3-4H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXSDYYWLZERLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060775 | |

| Record name | Ethyl ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless to pale yellow liquid; [Acros Organics MSDS] | |

| Record name | Carbamic acid, ethyl-, ethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4207 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

176 °C AT 760 MM HG | |

| Record name | CARBAMIC ACID, ETHYL-, ETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER; VERY SOL IN ALCOHOL, ETHER | |

| Record name | CARBAMIC ACID, ETHYL-, ETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9813 AT 20 °C/4 °C | |

| Record name | CARBAMIC ACID, ETHYL-, ETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.94 [mmHg] | |

| Record name | Carbamic acid, ethyl-, ethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4207 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Ethyl ethylcarbamate | |

CAS RN |

623-78-9 | |

| Record name | Carbamic acid, N-ethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, ethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl ethylcarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, N-ethyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl ethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL-N-ETHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1WCG74L8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBAMIC ACID, ETHYL-, ETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

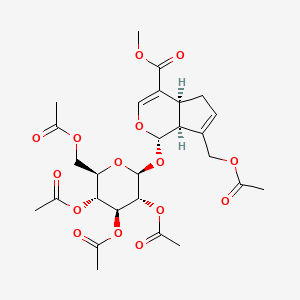

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

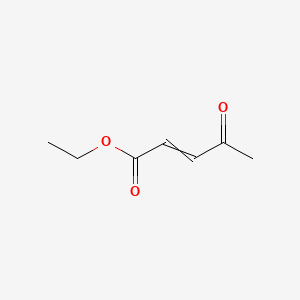

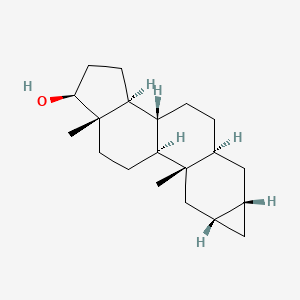

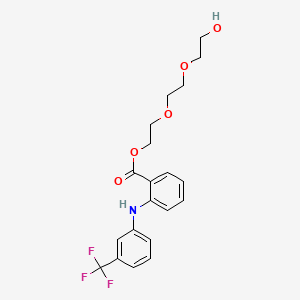

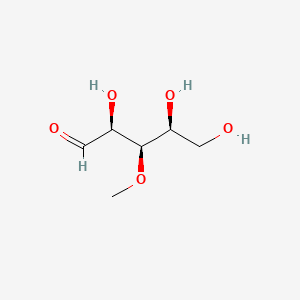

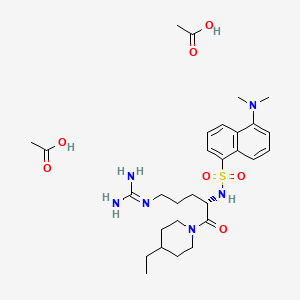

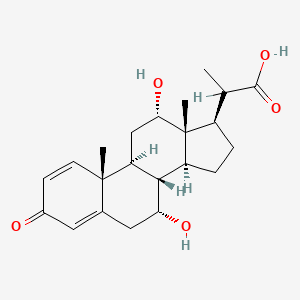

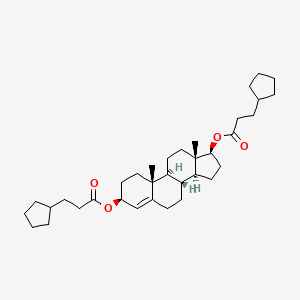

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the kinetic studies performed on Ethyl N-ethylcarbamate's nitrosation reaction?

A1: Kinetic studies, including those measuring solvent isotope effects and general base catalysis, provide valuable insights into the mechanism of Ethyl N-ethylcarbamate's reaction with nitrous acid (nitrosation). [] These studies revealed that a slow proton transfer is a key step in the formation of its nitroso derivative. [] This information is crucial for understanding the reactivity and potential formation pathways of N-nitroso compounds, some of which are known carcinogens.

Q2: The research mentions that the nitrosation of Ethyl N-ethylcarbamate might involve an initial attack on the oxygen atom. What led to this conclusion?

A2: Researchers observed a discrepancy in the pKa values derived from both the nitrosation and denitrosation reactions of Ethyl N-ethylcarbamate and related compounds. [] This discrepancy led them to propose that the initial attack by the nitrosating agent might be on the oxygen atom of the carbamate group, followed by a slow proton transfer and a rapid rearrangement to form the more stable N-nitroso-amide. []

Q3: Besides its chemical reactivity, has Ethyl N-ethylcarbamate been investigated for any biological activities?

A3: While the provided research doesn't delve into the biological activity of Ethyl N-ethylcarbamate itself, a structurally similar compound, 2-[p-(m-Fluorophenoxy)phenoxy]ethyl ethylcarbamate (Ro 16-1295), has been studied for its effects on termites. [, ] This research investigated its potential as an insect growth regulator (IGR) for termite control. [, ]

Q4: How does the structure of 2-[p-(m-Fluorophenoxy)phenoxy]ethyl ethylcarbamate relate to its potential as an insect growth regulator?

A4: While the provided research doesn't offer a detailed structure-activity relationship analysis, it highlights that 2-[p-(m-Fluorophenoxy)phenoxy]ethyl ethylcarbamate, alongside other IGRs, can disrupt the normal development of termites. [, ] This disruption manifests as the induction of superfluous intercaste production, ultimately impacting colony survival. [, ] This suggests that the compound likely interferes with hormonal pathways crucial for termite development and differentiation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol](/img/structure/B1206885.png)